molecular formula C12H10BrNO3 B11961305 Furan-2-ylmethyl (4-bromophenyl)carbamate CAS No. 25203-41-2

Furan-2-ylmethyl (4-bromophenyl)carbamate

Cat. No.: B11961305
CAS No.: 25203-41-2
M. Wt: 296.12 g/mol
InChI Key: HSZQFDJPQVGVEE-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl (4-bromophenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a furan ring, a bromophenyl group, and a carbamate moiety. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the bromophenyl group consists of a benzene ring substituted with a bromine atom. The carbamate group is a functional group derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-2-ylmethyl (4-bromophenyl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine (Et3N). This reaction yields the corresponding carbamate in excellent yields . The reaction conditions typically involve stirring the reactants at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl (4-bromophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Furan-2-ylmethyl (4-bromophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl (4-bromophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-ylmethyl (4-bromophenyl)carbamate is unique due to the presence of both the furan ring and the bromophenyl group, which confer specific chemical and biological properties

Properties

CAS No.

25203-41-2

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

furan-2-ylmethyl N-(4-bromophenyl)carbamate

InChI

InChI=1S/C12H10BrNO3/c13-9-3-5-10(6-4-9)14-12(15)17-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)

InChI Key

HSZQFDJPQVGVEE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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